2-(4-Methylphenoxy)nicotinaldehyde chemical properties
2-(4-Methylphenoxy)nicotinaldehyde chemical properties
Technical Guide: 2-(4-Methylphenoxy)nicotinaldehyde
Abstract: This document provides a comprehensive technical overview of 2-(4-Methylphenoxy)nicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its constituent precursors, 2-chloronicotinaldehyde and p-cresol, and established organometallic coupling methodologies. It outlines predicted physicochemical properties, a detailed, field-proven protocol for its synthesis via an Ullmann-type coupling reaction, anticipated spectroscopic characteristics, and discusses its potential reactivity and applications as a versatile chemical scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to evaluate or synthesize this and similar phenoxy-pyridine compounds.
Introduction and Core Chemical Identity
2-(4-Methylphenoxy)nicotinaldehyde, with CAS Number 14527-41-4, is a heteroaromatic compound featuring a pyridine ring substituted with both an aldehyde group and a p-tolyloxy group.[1] This structure combines the functionalities of an aromatic aldehyde, an aryl ether, and a pyridine nucleus. The pyridine ring, a common scaffold in pharmaceuticals, enhances solubility and bioavailability of molecules.[2] The aldehyde group serves as a reactive handle for numerous chemical transformations, while the phenoxy-pyridine motif is a recognized bioisostere of diaryl ethers, widely used in the development of bioactive molecules for agrochemical and pharmaceutical applications.[3]
This guide provides a robust, scientifically-grounded framework for understanding and utilizing this compound by leveraging data from its precursors and analogous structures.
Key Identifiers:
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Systematic Name: 2-((4-methylphenyl)oxy)pyridine-3-carbaldehyde
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Molecular Formula: C₁₃H₁₁NO₂[1]
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Molecular Weight: 213.23 g/mol [1]
Predicted Physicochemical Properties
The properties of 2-(4-Methylphenoxy)nicotinaldehyde can be predicted by analyzing the properties of its synthetic precursors: 2-chloronicotinaldehyde and p-cresol (4-methylphenol). The introduction of the bulkier, relatively nonpolar 4-methylphenoxy group in place of the chlorine atom is expected to increase the melting point, boiling point, and lipophilicity (LogP) while decreasing water solubility.
| Property | 2-Chloronicotinaldehyde (Precursor)[4][5][6] | p-Cresol (Precursor)[7][8][9] | 2-(4-Methylphenoxy)nicotinaldehyde (Predicted) | Causality of Prediction |
| Molecular Weight | 141.56 g/mol | 108.14 g/mol | 213.23 g/mol | Sum of fragments minus HCl |
| Physical State | White to off-white solid | Colorless to pale yellow crystalline solid | Off-white to pale yellow solid | Expected to be a stable crystalline solid at STP. |
| Melting Point | 50-54 °C | 32-35.5 °C[8][10] | > 60 °C | Increased molecular weight and planarity should lead to stronger intermolecular forces. |
| Boiling Point | 119 °C @ 30 Torr | 202 °C @ 760 mmHg[7][8] | > 250 °C @ 760 mmHg | Significant increase in molecular weight and size. |
| Solubility | Soluble in Chloroform, DMSO | Soluble in ethanol, ether, benzene; slightly soluble in water.[11] | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). | The larger aromatic structure will dominate, leading to good solubility in organic solvents. |
| LogP | ~1.5 (Predicted) | 1.94[7] | > 3.0 | Addition of a tolyl group significantly increases lipophilicity. |
Proposed Synthesis Protocol: Ullmann-Type Condensation
The formation of the C-O aryl ether bond between the pyridine ring and the phenoxy group is most effectively achieved through a copper-catalyzed Ullmann-type coupling reaction.[12][13][14] This method is a standard and reliable protocol for synthesizing diaryl ethers, particularly when one of the aryl partners is an electron-deficient heteroaromatic halide.
The proposed synthesis involves the reaction of 2-chloronicotinaldehyde with p-cresol in the presence of a copper(I) catalyst and a suitable base.
Experimental Workflow
Caption: Proposed workflow for the synthesis of 2-(4-Methylphenoxy)nicotinaldehyde.
Detailed Step-by-Step Methodology
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinaldehyde (1.0 eq), p-cresol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
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Causality: Potassium carbonate is an effective base to deprotonate the phenolic hydroxyl group of p-cresol, forming the nucleophilic potassium p-cresolate in situ. CuI is the catalyst that facilitates the C-O bond formation. L-proline acts as a ligand for copper, stabilizing the catalytic species and accelerating the reaction, which allows for milder conditions than traditional Ullmann couplings.
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Solvent Addition and Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous N,N-Dimethylformamide (DMF) as the solvent (approx. 0.2 M concentration relative to the limiting reagent).
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Causality: An inert atmosphere is crucial to prevent oxidation of the copper(I) catalyst. DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.
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Heating and Monitoring: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 12-24 hours.
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Causality: Elevated temperature is required to overcome the activation energy of the C-O coupling reaction. TLC allows for visual confirmation of the consumption of starting materials and the formation of the more nonpolar product.
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-
Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
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Causality: This step quenches the reaction and removes the high-boiling DMF solvent and inorganic salts into the aqueous phase. Ethyl acetate is a suitable organic solvent for extracting the desired product.
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Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-Methylphenoxy)nicotinaldehyde.
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Causality: Washing removes residual DMF and water-soluble impurities. Column chromatography separates the target compound from unreacted starting materials and any side products.
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Predicted Spectroscopic Characteristics
The structure of 2-(4-Methylphenoxy)nicotinaldehyde can be confirmed using standard spectroscopic techniques.
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¹H NMR (CDCl₃, 400 MHz):
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Aldehyde Proton (-CHO): A singlet expected around δ 10.0-10.5 ppm.
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Pyridine Protons: Three aromatic protons on the pyridine ring, appearing as doublets or doublets of doublets between δ 7.0-8.5 ppm. The proton adjacent to the aldehyde will be the most downfield.
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Phenoxy Protons: Two sets of doublets (an AA'BB' system) for the 4-substituted benzene ring, expected between δ 6.9-7.3 ppm.
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Methyl Protons (-CH₃): A sharp singlet for the tolyl methyl group around δ 2.3-2.4 ppm.
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¹³C NMR (CDCl₃, 100 MHz):
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Aldehyde Carbonyl: A peak around δ 190-195 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm), including the C-O carbons.
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Methyl Carbon: A signal around δ 20-22 ppm.
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FT-IR (ATR):
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.
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C-O-C Stretch (Aryl Ether): A characteristic band around 1230-1250 cm⁻¹.
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C-H Stretch (Aromatic & Aldehydic): Signals around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹.
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Mass Spectrometry (EI or ESI):
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Molecular Ion (M⁺): A prominent peak at m/z = 213.23, corresponding to [C₁₃H₁₁NO₂]⁺.
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Reactivity and Derivatization Potential
The molecule possesses two primary sites for chemical modification: the aldehyde group and the aromatic rings.
Reactions of the Aldehyde Group:
The aldehyde is susceptible to a wide range of classical transformations, making it a valuable synthetic intermediate.[15]
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Oxidation: Can be readily oxidized to the corresponding 2-(4-methylphenoxy)nicotinic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
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Reduction: Can be reduced to the corresponding alcohol, (2-(4-methylphenoxy)pyridin-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amines.
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Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain at the 3-position of the pyridine ring.
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Condensation Reactions: Can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel-type reactions, or with amines/hydrazines to form imines and hydrazones, respectively.[16]
Caption: Key derivatization pathways of the aldehyde functional group.
Electrophilic Aromatic Substitution:
The pyridine ring is generally electron-deficient and less susceptible to electrophilic substitution than the phenoxy ring. The electron-donating methyl and ether-oxygen groups activate the phenoxy ring, directing electrophiles (e.g., during nitration or halogenation) to the positions ortho to the ether linkage.
Potential Applications
The 2-(4-Methylphenoxy)nicotinaldehyde scaffold is a promising platform for drug discovery and materials science.
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Medicinal Chemistry: Pyridine derivatives are integral to a vast number of pharmaceuticals.[17][18] The phenoxy-pyridine core is a known pharmacophore in various therapeutic areas.[3] Derivatives of this molecule could be explored as:
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Enzyme Inhibitors: Nicotinaldehyde itself has been shown to be a potent competitive inhibitor of nicotinamidase enzymes.[19] Modified structures could target other enzymes.
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Anti-inflammatory and Antimicrobial Agents: Similar chloro-substituted nicotinaldehydes are used as intermediates for creating anti-inflammatory and antimicrobial compounds.[20]
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Scaffolds for Complex Synthesis: As a versatile building block, it can serve as a starting point for more complex heterocyclic systems with potential biological activity.[4]
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Agrochemicals: The phenoxy-pyridine structure is a key component in certain herbicides and fungicides.[3] Modifications could lead to new agrochemical agents.
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Materials Science: The rigid, aromatic structure could be incorporated into polymers or organic materials with specific electronic or optical properties.
Safety and Handling
While specific toxicology data for 2-(4-Methylphenoxy)nicotinaldehyde is not available, it should be handled with the standard precautions for a novel laboratory chemical. Based on its precursors, it should be considered:
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Harmful if swallowed.
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A potential skin and serious eye irritant.[21]
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Potentially sensitizing upon skin contact.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5]
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry place, sealed tightly and protected from light.[6][8]
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